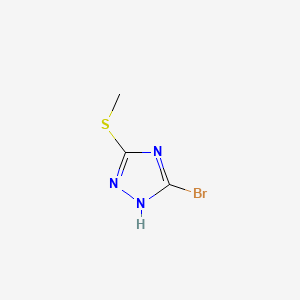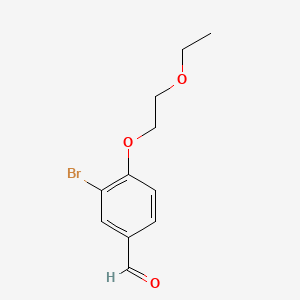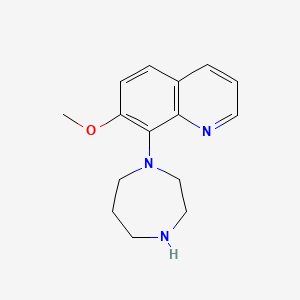
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” is a chemical compound with the molecular formula C15H19N3O2 . It has a molecular weight of 273.33 g/mol . The IUPAC name for this compound is 1-(4-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one .
Molecular Structure Analysis
The molecular structure of “1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” can be represented by the canonical SMILES string: C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N . The InChI representation is InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2 .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” are not available, compounds with similar structures such as 1-(4-substituted-aminophenyl) ethanones have been used in the synthesis of various heterocyclic systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” include a molecular weight of 273.33 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The topological polar surface area is 58.8 Ų .
Scientific Research Applications
Application 1: Synthesis of Electrochromic Polyimides
- Summary of the Application: The compound is used in the synthesis of novel electrochromic aromatic polyimides . These polyimides change color when a voltage is applied, a property known as electrochromism .
- Methods of Application: The compound is used in a two-step polymerization process to synthesize two novel electrochromic aromatic polyimides . The polyimide films are then prepared on ITO-conductive glass by electrostatic spraying .
- Results or Outcomes: The synthesized polyimides showed a noticeable color change from original yellow to dark blue and green when a voltage was applied . The switching/bleaching times of the films were 13 s/16 s and 13.9 s/9.5 s, respectively .
Application 2: Mechanical Parameter Extraction via Molecular Dynamics Simulation
- Summary of the Application: The compound is used in molecular dynamics simulations to assess the predictive capability of mechanical properties of polyimides .
- Methods of Application: All-atom molecular dynamics simulations are performed for materials like Kapton® and PMDA-BIA . The OPLS-AA force field is used to describe these polyimides with respect to their Young’s modulus and Poisson’s ratio .
- Results or Outcomes: The simulations almost perfectly replicate the results from real-world experimental data and are in line with predictions using other MD force fields .
Application 3: Synthesis of Novel Electrochromic Polyimides with Benzimidazole Substituents
- Summary of the Application: The compound is used in the synthesis of novel electrochromic aromatic polyimides with pendent benzimidazole group .
- Methods of Application: The compound is used in a two-step polymerization process to synthesize two novel electrochromic aromatic polyimides . The polyimide films are then prepared on ITO-conductive glass by electrostatic spraying .
- Results or Outcomes: The synthesized polyimides showed a noticeable color change from original yellow to dark blue and green when a voltage was applied . The switching/bleaching times of the films were 13 s/16 s and 13.9 s/9.5 s, respectively .
Application 4: Extraction of Mechanical Parameters via Molecular Dynamics Simulation
- Summary of the Application: The compound is used in molecular dynamics simulations to assess the predictive capability of mechanical properties of polyimides .
- Methods of Application: All-atom molecular dynamics simulations are performed for materials like Kapton® and PMDA-BIA . The OPLS-AA force field is used to describe these polyimides with respect to their Young’s modulus and Poisson’s ratio .
- Results or Outcomes: The simulations almost perfectly replicate the results from real-world experimental data and are in line with predictions using other MD force fields .
Application 5: Synthesis of Novel Electrochromic Polyimides with Benzimidazole Substituents
- Summary of the Application: The compound is used in the synthesis of novel electrochromic aromatic polyimides with pendent benzimidazole group .
- Methods of Application: The compound is used in a two-step polymerization process to synthesize two novel electrochromic aromatic polyimides . The polyimide films are then prepared on ITO-conductive glass by electrostatic spraying .
- Results or Outcomes: The synthesized polyimides showed a noticeable color change from original yellow to dark blue and green when a voltage was applied . The switching/bleaching times of the films were 13 s/16 s and 13.9 s/9.5 s, respectively .
Future Directions
properties
IUPAC Name |
1-(4-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGIGSPFTMLIMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


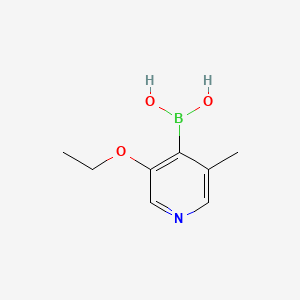
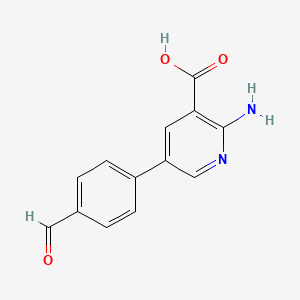
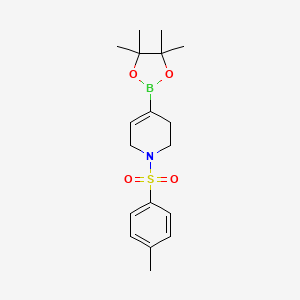

![Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B596042.png)


